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Compound of Interest

Compound Name: BMS-986115

Cat. No.: B1574177 Get Quote

Product Identity Disambiguation:

Compound: BMS-986115 (also known as AL102).[1]

Target: Pan-Notch Gamma-Secretase Inhibitor (GSI).[1]

Note: Do not confuse with BMS-986205 (Linrodostat), which is an IDO1 inhibitor. This guide

addresses the Notch inhibitor BMS-986115.

Introduction: The Consistency Challenge in Notch
Inhibition
BMS-986115 is a potent, selective gamma-secretase inhibitor (GSI) that blocks the cleavage of

Notch receptors (Notch1–4), preventing the release of the Notch Intracellular Domain (NICD).

Users often report "inconsistent results" which typically stem from three root causes:

Kinetic Mismatch: Measuring phenotypic endpoints (viability) too early relative to the slow

onset of Notch-deprivation effects.

Biomarker Instability: The rapid proteasomal degradation of NICD, making Western blot

detection elusive without specific stabilization protocols.

Ligand Context: Cell lines varying in their dependency on autonomous (ligand-independent)

vs. ligand-dependent Notch signaling.
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This guide provides self-validating protocols to standardize your BMS-986115 workflows.

Part 1: In Vitro Assay Troubleshooting
Q1: Why do I see potent Hes1 downregulation but no
effect on cell viability?
Diagnosis:Kinetic Mismatch. Notch signaling primarily governs cell fate

(differentiation/stemness). While transcriptional suppression (Hes1 mRNA reduction) occurs

within hours, the phenotypic consequence (growth arrest or apoptosis) often requires 5–7 days.

The Fix: Dual-Endpoint Validation Do not rely solely on 24–48h viability assays (e.g., CellTiter-

Glo). Use a "Fast/Slow" dual readout:

Endpoint Timepoint
Expected Result
(BMS-986115
treatment)

Technical Note

Pharmacodynamic

(PD)
4–24 Hours

>50% reduction in

Hes1 or Hey1 mRNA

Use qPCR. This

confirms the drug is

working

mechanistically.[2]

Phenotypic 5–7 Days

IC50 ~1–10 nM

(Proliferation

inhibition)

Requires long-term

incubation. Media

change with fresh

drug every 48h is

recommended to

maintain potency.

Q2: My Western blot for Cleaved Notch1 (NICD) is blank,
even in untreated controls. Is the antibody working?
Diagnosis:Rapid Proteasomal Degradation. The NICD fragment (Val1744) has a very short

half-life because it is targeted for degradation immediately after transcriptional activation. In

steady-state cultures, levels are often below the detection limit.
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The Fix: The "EDTA Pulse + MG-132" Protocol To validate BMS-986115 inhibition by Western

blot, you must artificially accumulate NICD in your positive control.

Protocol:

Pre-treatment: Treat cells with BMS-986115 (1 µM) or Vehicle (DMSO) for 2 hours.

Proteasome Block: Add MG-132 (10 µM) to all wells for the last 30 minutes. This prevents

NICD degradation.[3]

EDTA Pulse (Ligand-Independent Activation): Wash cells with PBS, then incubate with 5 mM

EDTA in PBS for 10–15 minutes at 37°C. EDTA chelates calcium, destabilizing the Notch

regulatory region and forcing massive S2/S3 cleavage.

Harvest: Lyse immediately in boiling SDS buffer.

Result:

Vehicle + EDTA: Strong NICD band (Val1744).

BMS-986115 + EDTA: Absence of NICD band (confirms GSI blockade).

Q3: How do I solubilize BMS-986115 for animal dosing
without precipitation?
Diagnosis:Incorrect Vehicle Formulation. BMS-986115 is hydrophobic. Simple aqueous

suspensions often lead to poor bioavailability and variable tumor growth inhibition (TGI).

The Fix: The "Clear Solution" Formulation Use the following formulation for oral gavage (PO) to

ensure consistent pharmacokinetics. Prepare fresh daily.

Stock: Dissolve BMS-986115 in 100% DMSO at 13 mg/mL.

Sequential Addition: Add solvents in this exact order, vortexing between each step:

10% DMSO (containing the drug)

40% PEG300
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5% Tween-80

45% Saline (0.9% NaCl)

Appearance: Should be a clear solution.[4] If cloudy, sonicate at 37°C.

Part 2: Mechanism of Action & Pathway
Visualization
Understanding the precise cleavage step blocked by BMS-986115 is critical for interpreting

data.

S2 Cleavage (ADAM10/17): Extracellular. Removes the bulk of the receptor. Not inhibited by

BMS-986115.

S3 Cleavage (Gamma-Secretase): Intramembrane.[5] Releases NICD. Directly inhibited by

BMS-986115.
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Figure 1: BMS-986115 Mechanism of Action. The drug inhibits the Gamma-Secretase complex

(S3 cleavage), preventing NICD release and subsequent Hes1 transcription.

Part 3: In Vivo Toxicity Management
Q4: My mice are losing weight and developing diarrhea.
Should I reduce the dose?
Diagnosis:On-Target Intestinal Toxicity. Notch signaling is essential for maintaining the

intestinal crypt progenitor pool. Continuous blockade forces these cells to differentiate into

secretory goblet cells (goblet cell metaplasia), leading to severe diarrhea and weight loss.

The Fix: Intermittent Dosing Schedule Clinical and preclinical data suggest that intermittent

dosing maintains anti-tumor efficacy while allowing the gut epithelium to recover.

Schedule Dosing Regimen Advantage

Continuous (QD) Daily

High efficacy, but high risk of

weight loss/diarrhea within 10–

14 days.

Intermittent (BIW)
Recommended: Days 1 & 4

(e.g., Mon/Thu)

Superior therapeutic index.

Allows gut recovery (Notch

rebound) between doses.

3-On / 4-Off Days 1, 2, 3 (Rest 4–7)
Alternative for high-intensity

inhibition pulses.

Monitoring:

Weigh animals daily.

If >15% weight loss occurs, introduce a "drug holiday" of 3 days immediately.

Provide wet mash to support hydration if diarrhea is observed.

References

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1574177?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Trial & Dosing:A multi-arm phase I dose escalating study of an oral NOTCH inhibitor

BMS-986115 in patients with advanced solid tumours.[1][6][7] (2018).[2][6] Invest New

Drugs.

Mechanism of Action:Definition of GS/pan-Notch inhibitor AL102.[2][3] NCI Drug Dictionary.

[3]

Solubility & Formulation:BMS-986115 Product Information & Solubility Data.

MedChemExpress.

NICD Detection Protocol:Inhibition of NOTCH Signaling by Gamma Secretase Inhibitor

Engages the RB Pathway. (2009). Clinical Cancer Research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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